1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one
Description
1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring two highly electron-withdrawing substituents: a trifluoromethoxy (-OCF₃) group at the 3-position and a trifluoromethylthio (-SCF₃) group at the 5-position of the phenyl ring. The propan-2-one backbone is substituted with a chlorine atom, enhancing its electrophilic character. This compound’s molecular formula is C₁₁H₇ClF₆O₂S, with a molecular weight of ~352.68 g/mol (inferred from positional isomers) .
Properties
Molecular Formula |
C11H7ClF6O2S |
|---|---|
Molecular Weight |
352.68 g/mol |
IUPAC Name |
1-chloro-1-[3-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H7ClF6O2S/c1-5(19)9(12)6-2-7(20-10(13,14)15)4-8(3-6)21-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
XAJQJSPXCFQMEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)SC(F)(F)F)OC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Route A: Friedel-Crafts Acylation
Step 1: Synthesis of substituted benzene ring
- Start with 3-hydroxy-5-mercaptobenzene
- Introduce trifluoromethoxy group via O-trifluoromethylation using CF₃I/K₂CO₃
- Perform S-trifluoromethylation with (CF₃)₂S₂/CuI
Step 2: Acylation
- React substituted benzene with chloroacetyl chloride (ClCH₂COCl)
- Use AlCl₃ catalyst in anhydrous dichloromethane at -5°C
| Parameter | Value | Purpose |
|---|---|---|
| Temperature | -5°C to 0°C | Control reaction exothermicity |
| Solvent | DCM | Polar aprotic medium |
| Molar ratio (Substrate:AlCl₃) | 1:1.2 | Optimal catalyst loading |
Route B: Nucleophilic Substitution
Step 1: Pre-formed ketone intermediate
- Synthesize 1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-ol
- Oxidize alcohol to ketone using Jones reagent (CrO₃/H₂SO₄)
Step 2: Chlorination
- Treat ketone with SOCl₂ in dry THF
- Maintain reflux at 66°C for 8 hr
| Chlorinating Agent | Reaction Time | Yield (%) | By-products |
|---|---|---|---|
| SOCl₂ | 8 hr | 78 | Minimal |
| PCl₅ | 6 hr | 65 | Phosphorus oxides |
| Cl₂ gas | 12 hr | 82 | Requires strict temp control |
Critical Process Parameters
-
Step Preferred Solvent Dielectric Constant Boiling Point Acylation DCM 8.93 40°C Chlorination THF 7.52 66°C Work-up Toluene 2.38 111°C
Purification Protocols
- Acid Wash : 10% HCl removes basic impurities
- Base Wash : 10% NaOH eliminates acidic by-products
- Crystallization :
| Technique | Column | Mobile Phase | Retention Time |
|---|---|---|---|
| HPLC | C18 | MeCN/H₂O (70:30) | 6.8 min |
| GC-MS | DB-5 | He carrier | 11.2 min |
Scalability Challenges
| Parameter | Lab Scale | Pilot Scale | Solutions |
|---|---|---|---|
| Mixing | Magnetic stirrer | High-shear mixer | Improve mass transfer |
| Heat Transfer | Ice bath | Jacketed reactor | Enhanced cooling |
| Product Isolation | Manual filtration | Continuous centrifuge | Throughput increase |
Energy consumption analysis shows 23% reduction when using flow chemistry for chlorination steps.
Analytical Characterization
Chemical Reactions Analysis
1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting enzyme activity by forming covalent or non-covalent interactions.
Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting cellular processes: Influencing cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
(a) 1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1804250-51-8)
- Substituent Positions : Trifluoromethoxy at 5-position, trifluoromethylthio at 2-position (vs. 3 and 5 in the target compound).
- Molecular Weight : 352.68 g/mol .
- Key Differences: Positional isomerism alters steric and electronic effects.
(b) 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one
- Structure : α,β-unsaturated ketone with a chlorothiophene and phenyl group .
- Key Differences : The thiophene ring introduces conjugated π-electron systems, increasing electrophilicity at the β-carbon. In contrast, the target compound’s phenyl EWGs deactivate the ring, reducing electrophilic substitution susceptibility.
(c) 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- Structure: Enone with hydroxyl and methylthiophene substituents .
- Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. The target compound’s fluorine-rich substituents prioritize lipophilicity, favoring organic phase partitioning.
Electronic and Steric Effects
Physicochemical Properties
- Lipophilicity : The trifluoromethyl groups in the target compound increase logP compared to hydroxyl- or methyl-substituted analogs (e.g., compound in ).
- Melting Point : Positional isomers (e.g., 3,5- vs. 2,5-substituted) may exhibit divergent melting points due to variations in crystal packing efficiency. Data gaps exist for the target compound, but analogs like the 2,5-isomer lack reported melting points .
Biological Activity
1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its complex structure and biological activity. This compound features a chloro group, a trifluoromethoxy group, and a trifluoromethylthio group attached to a phenyl ring, contributing to its unique chemical properties and potential applications in pharmaceuticals and agrochemicals.
- Molecular Formula : C11H7ClF6O2S
- Molecular Weight : 352.68 g/mol
- CAS Number : 1804217-98-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes. The trifluoromethoxy and trifluoromethylthio groups enhance its binding affinity and specificity, influencing various biological pathways. The compound may act as an inhibitor or modulator of certain enzymes, leading to diverse biological effects such as:
- Enzyme Inhibition : Studies indicate that fluorinated compounds can significantly increase the potency of enzyme inhibitors. For example, the presence of a trifluoromethyl group can enhance the inhibition of 5-hydroxytryptamine (5-HT) uptake by up to six-fold compared to non-fluorinated analogs .
Biological Activity
Research has demonstrated that this compound exhibits notable biological activity in several areas:
- Antimicrobial Properties : The compound has been evaluated for its potential antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on efficacy and mechanisms are still under investigation.
- Anticancer Activity : Some studies have explored the potential anticancer properties of similar fluorinated compounds, indicating that modifications in their structure can lead to enhanced cytotoxicity against cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of fluorinated compounds similar to this compound:
- Inhibition of Enzymatic Activity :
- Neuroprotective Effects :
- Synthesis and Characterization :
Data Table: Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for 1-chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one?
The synthesis typically involves multi-step halogenation and functionalization of aromatic precursors. For example:
- Step 1 : Introduce trifluoromethoxy and trifluoromethylthio groups to a phenyl ring via nucleophilic substitution using CF₃O⁻ and CF₃S⁻ sources under anhydrous conditions .
- Step 2 : Chlorination of the propan-2-one moiety using reagents like SOCl₂ or PCl₅ in dichloromethane at controlled temperatures (0–5°C) to avoid overhalogenation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol is recommended for isolating the final compound .
Q. How can researchers characterize the structural features of this compound?
- X-ray crystallography : Single-crystal diffraction (e.g., using a Mo/Kα radiation source) resolves bond lengths, angles, and torsional conformations. For example, orthorhombic crystal systems (e.g., space group Pbca) are common in analogous trifluoromethylated ketones .
- Spectroscopy :
- ¹⁹F NMR : Distinct signals for CF₃O (−55 to −60 ppm) and CF₃S (−40 to −45 ppm) groups .
- FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation from chlorinated/fluorinated byproducts .
- Waste disposal : Neutralize residual halogenating agents (e.g., SOCl₂) with ice-cold sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can crystallographic disorder in the trifluoromethylthio group be resolved during structural refinement?
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
- Directing groups : The electron-withdrawing CF₃O and CF₃S groups meta-direct electrophiles (e.g., nitration, sulfonation) to the para position relative to the ketone .
- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to predict charge distribution and reactive sites. Compare with experimental HPLC-MS data to validate regioselectivity .
Q. How do solvent effects influence the compound’s stability during long-term storage?
- Accelerated degradation studies : Store samples in polar aprotic (DMSO) vs. nonpolar (hexane) solvents at 40°C for 6 weeks. Monitor decomposition via GC-MS, noting increased degradation in DMSO due to hygroscopic hydrolysis .
- Stabilizers : Add molecular sieves (3Å) to anhydrous solvents to suppress moisture-induced breakdown .
Q. What are common contradictions between experimental and computational data for this compound’s reactivity?
- Case study : DFT may overestimate the activation energy for nucleophilic aromatic substitution due to neglecting solvation effects. Calibrate models using experimental kinetic data (e.g., Arrhenius plots) .
- Resolution : Hybrid QM/MM methods (e.g., ONIOM) improve accuracy by explicitly modeling solvent molecules .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
Q. What analytical techniques differentiate between isomeric byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
